molecular formula C15H20N2O2 B2840345 3,3-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)butanamide CAS No. 921813-73-2

3,3-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)butanamide

Cat. No.: B2840345
CAS No.: 921813-73-2
M. Wt: 260.337
InChI Key: OFOLZNWXMOFRTO-UHFFFAOYSA-N
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Description

3,3-Dimethyl-N-(1-methyl-2-oxoindolin-5-yl)butanamide is a synthetic organic compound featuring a complex structure that includes an indole moiety. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications . This compound, with its unique structural features, is of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)butanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-N-(1-methyl-2-oxoindolin-5-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of 3,3-dimethyl-N-(1-methyl-2-hydroxyindolin-5-yl)butanamide.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

3,3-Dimethyl-N-(1-methyl-2-oxoindolin-5-yl)butanamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.

    Tryptophan: An essential amino acid with an indole ring.

Uniqueness

3,3-Dimethyl-N-(1-methyl-2-oxoindolin-5-yl)butanamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

IUPAC Name

3,3-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)9-13(18)16-11-5-6-12-10(7-11)8-14(19)17(12)4/h5-7H,8-9H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOLZNWXMOFRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC2=C(C=C1)N(C(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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